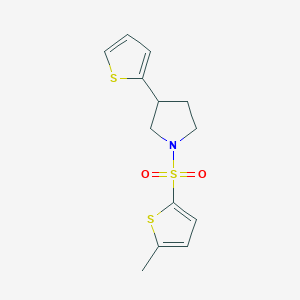

1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

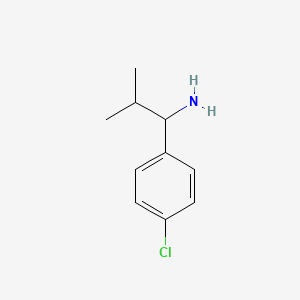

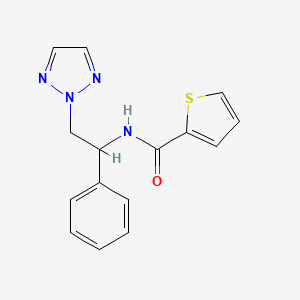

The compound “1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains two thiophene rings, which are five-membered rings containing four carbon atoms and one sulfur atom . One of the thiophene rings is methylated, meaning it has a methyl group (-CH3) attached, and is also sulfonylated, meaning it has a sulfonyl group (-SO2-) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, being a cyclic amine, would have a trigonal pyramidal geometry around the nitrogen atom. The thiophene rings would likely have planar geometry due to the conjugated pi system involving the sulfur atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation. The thiophene rings could undergo electrophilic aromatic substitution reactions, and the presence of the sulfonyl and methyl groups would influence the reactivity and the position of the substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents, while the nonpolar methyl group could increase its solubility in nonpolar solvents .Applications De Recherche Scientifique

Materials Science and Photovoltaics

Research has shown the potential of thiophene-based ligands in photovoltaic applications. For example, dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands with thiophene derivatives have been synthesized and studied for their structural and photovoltaic properties. These complexes demonstrated moderate power conversion efficiency in dye-sensitized solar cells, indicating the relevance of thiophene derivatives in the development of new materials for solar energy conversion (Maharaja Jayapal et al., 2018).

Organic Synthesis and Catalysis

Thiophene and pyrrolidine derivatives are instrumental in organic synthesis and catalysis. For instance, the catalytic enantioselective 1,3-dipolar cycloaddition of azomethine ylides with vinyl sulfones using copper(I) catalysts has been explored to produce 3-sulfonylpyrrolidines. These reactions showcased good yields, exo-selectivity, and enantiocontrol, underlining the utility of thiophene derivatives in synthesizing complex organic molecules with high stereoselectivity (Tomás Llamas et al., 2007).

Antimicrobial Applications

Additionally, certain pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activity. A study highlighted the synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound and its structural characterization. This compound exhibited antibacterial and antimycobacterial activity, suggesting the potential of pyrrolidine derivatives in developing new antimicrobial agents (Yahya Nural et al., 2018).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it would interact with biological targets in the body to exert its effects. The presence of the polar sulfonyl group and the nonpolar methyl group could allow it to interact with a variety of biological molecules .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(5-methylthiophen-2-yl)sulfonyl-3-thiophen-2-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S3/c1-10-4-5-13(18-10)19(15,16)14-7-6-11(9-14)12-3-2-8-17-12/h2-5,8,11H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVZJFPZVPYGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)

![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide](/img/structure/B2825060.png)

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2825061.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)

![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)